Monoisotopic Mass Shift Precision in Mass Spectrometry
In bottom-up proteomics, the carbamidomethyl modification installed by iodoacetamide introduces a monoisotopic mass shift of 57.0215 Da on cysteine residues, which is distinct from the 58.0055 Da shift of carboxymethylation (iodoacetic acid) and the mass shift of acetamidomethyl protection . The Unimod database, the authoritative registry for protein modifications, lists Carbamidomethyl (accession 4) with a monoisotopic composition H(3)C(2)NO and a verified delta mass of 57.021464 Da . This 0.984 Da difference from carboxymethylation allows unequivocal differentiation of the two modification states in high-resolution mass spectrometers (resolving power ≥ 60,000 at m/z 1,000). For laboratories sourcing the free amino acid Cysteine-S-Acetamide as a calibration or reference standard, this exact mass match is essential; using a carboxymethyl or acetamidomethyl analog would introduce a mass error that corrupts peptide identification and label-free quantification.
| Evidence Dimension | Monoisotopic mass shift of the cysteine side-chain modification |
|---|---|
| Target Compound Data | 57.0215 Da (Carbamidomethyl, Unimod #4) |
| Comparator Or Baseline | Carboxymethyl: 58.0055 Da; Acetamidomethyl: mass differs by at least 14 Da due to additional CH2 group |
| Quantified Difference | 0.984 Da difference between carbamidomethyl and carboxymethyl; ≥14 Da difference vs. acetamidomethyl |
| Conditions | Monoisotopic mass calculated from atomic composition; verified in high-resolution MS/MS workflows (Unimod reference) |
Why This Matters
Procurement of the correct carbamidomethyl standard ensures that the mass spectrometer delivers accurate peptide-spectrum matches; an analog introduces a systematic mass error that degrades database search scores and protein false discovery rates.
- [1] Unimod, Modification record accession 4: Carbamidomethyl, https://www.unimod.org/modifications_view.php?editid1=4 View Source
